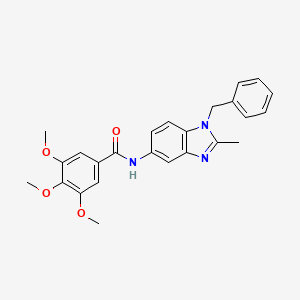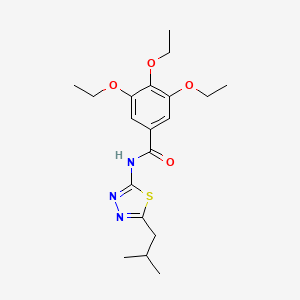![molecular formula C19H11F3N4OS B3446050 2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B3446050.png)
2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4-quinolinecarboxamide
Overview
Description
Trifluoromethylphenyl compounds are a class of organic compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . They are often used in the synthesis of various pharmaceuticals and exhibit a wide range of biological activities .
Synthesis Analysis
1,3,4-thiadiazole-based compounds, which are structurally similar to your compound, are often synthesized and assessed for their anticancer effects . The synthesis usually involves designing and creating new compounds, then assessing their effects using assays against various cancer cell lines .Molecular Structure Analysis
The molecular structure of similar compounds often involves a heterocyclic five-membered ring, which is attributed to its aromaticity . This structure displays a broad spectrum of biological activity .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the use of low-molecular-weight drugs to selectively destroy tumor cells or at least prevent their proliferation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often depend on their specific structures . For example, some compounds exhibit lower toxicity and in vivo stability due to their aromaticity .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N4OS/c20-19(21,22)17-25-26-18(28-17)24-16(27)13-10-15(11-6-2-1-3-7-11)23-14-9-5-4-8-12(13)14/h1-10H,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPSAGQZNLEBJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN=C(S4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,4,5-trimethoxy-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B3445975.png)

![N-[4-({[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3445983.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3445990.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B3446003.png)
![4-({[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)phenyl acetate](/img/structure/B3446021.png)
![3,4-diethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B3446032.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B3446043.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3446062.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B3446067.png)
![3,4,5-triethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3446074.png)

![3,4,5-trimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3446080.png)